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Abstract

Rosiptor (also known as AQX-1125) is a first-in-class, orally bioavailable, small-molecule
activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1). SHIP1 is a crucial
negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is
implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
By allosterically activating SHIP1, Rosiptor enhances the conversion of phosphatidylinositol
(3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby
dampening the pro-inflammatory signals mediated by the PI3K/Akt pathway.[1][2] This technical
guide provides a comprehensive overview of the structural basis for Rosiptor's interaction with
SHIP1, including available data on its binding site, quantitative interaction parameters, and the
experimental protocols used for its characterization.

Introduction to SHIP1 and Rosiptor

SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells. It is a key
regulator of immune cell function and signaling.[2] The structure of SHIP1 is modular,
consisting of an N-terminal SH2 domain, a central 5'-phosphatase catalytic domain, a C2
domain, and a C-terminal proline-rich region.[3] The SH2 domain mediates interactions with
phosphorylated tyrosine residues on signaling proteins, while the catalytic domain is
responsible for the hydrolysis of PIP3. The C2 domain is implicated in membrane localization
and allosteric regulation of the enzyme's activity.[1][4]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b610560?utm_src=pdf-interest
https://www.benchchem.com/product/b610560?utm_src=pdf-body
https://www.benchchem.com/product/b610560?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/14/6935
https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=9249
https://www.benchchem.com/product/b610560?utm_src=pdf-body
https://www.benchchem.com/product/b610560?utm_src=pdf-body
https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=9249
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596654/
https://www.mdpi.com/1422-0067/26/14/6935
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00555g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Rosiptor was developed as a selective activator of SHIP1 with the aim of providing a novel
anti-inflammatory therapeutic strategy.[5] Although it showed promise in preclinical and early
clinical studies, its development was halted due to a lack of efficacy in a Phase 3 trial for
interstitial cystitis/bladder pain syndrome.[6][7] Nevertheless, the study of Rosiptor's
interaction with SHIP1 provides valuable insights for the development of future SHIP1
modulators.

Structural Basis of the Rosiptor-SHIP1 Interaction
Allosteric Binding to the C2 Domain

While a co-crystal structure of Rosiptor bound to SHIP1 is not publicly available, extensive
biochemical evidence points to an allosteric mechanism of action involving the C2 domain of
SHIP1.[4] Studies have shown that the activating effect of Rosiptor on SHIP1 is completely
abolished upon deletion of the C2 domain.[4] This indicates that the C2 domain is essential for
Rosiptor's function and likely contains the binding site.

Further evidence for a direct interaction comes from scintillation proximity assays (SPA), which
have demonstrated that radiolabeled Rosiptor directly binds to full-length SHIP1 protein.[4]
The binding is proposed to induce a conformational change in SHIP1, leading to enhanced
catalytic efficiency.

Although the precise binding pocket for Rosiptor on the C2 domain has not been elucidated,
the crystal structure of SHIP1 in complex with a fragment-like molecule, x-0101 (PDB ID:
5RWL), reveals a potential allosteric site at the interface between the phosphatase and C2
domains.[7] It is plausible that Rosiptor binds in or near this pocket to exert its allosteric effect.

Visualization of the SHIP1 Signaling Pathway

The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and
the proposed mechanism of action for Rosiptor.
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dephosphorylates.

Rosiptor activates SHIP1, enhancing the conversion of PIP3 to PI(3,4)P2.

Quantitative Analysis of the Rosiptor-SHIP1

Interaction

The following table summarizes the available quantitative data on the interaction between

Rosiptor and SHIP1. It is important to note that some reports describe the binding as weak.

Parameter Value

Method

Reference

~28% increase in

Enzymatic Activation o
activity at 100 uM

Malachite Green

Phosphatase Assay

. Direct binding
indin
g confirmed

Scintillation Proximity
Assay (SPA)

~1 puM (inhibition of

Cellular Activity (IC50) )
Akt phosphorylation)

Western Blot (MOLT-4

cells)
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Experimental Protocols

Detailed experimental protocols for the characterization of the Rosiptor-SHIP1 interaction are
not fully available in the public domain. However, based on the published literature, the
following sections provide an overview of the likely methodologies employed.

SHIP1 Phosphatase Activity Assay (Malachite Green)

This assay quantifies the release of inorganic phosphate from the SHIP1 substrate, PIP3.

Workflow:

Prepare reaction mix:
- Recombinant SHIP1
- PIP3 substrate
- Assay buffer
- Rosiptor (or vehicle)

Incubate at 37°C

Stop reaction with Measure absorbance
Malachite Green reagent at ~620 nm

Click to download full resolution via product page

Workflow for the Malachite Green phosphatase assay.

Methodology:

o Reagents: Recombinant human SHIP1, PIP3 substrate, assay buffer (e.g., 50 mM Tris-HCI,
pH 7.5, 100 mM NaCl, 5 mM MgCI2, 1 mM DTT), Rosiptor stock solution (in DMSO), and
Malachite Green reagent.

e Procedure:

o

[e]

o

[¢]

Add assay buffer, SHIP1, and Rosiptor (at various concentrations) to a 96-well plate.
Initiate the reaction by adding the PIP3 substrate.
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex

with the released phosphate.
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o Measure the absorbance at approximately 620 nm using a plate reader.

o Calculate the percentage of SHIP1 activation relative to the vehicle control.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay assesses the ability of Rosiptor to inhibit the PI3K pathway in a cellular context by
measuring the phosphorylation of Akt.

Methodology:

o Cell Culture: Use a SHIP1-proficient cell line, such as MOLT-4 human T-cell leukemia cells.
[1] A SHIP1-deficient cell line (e.g., Jurkat) can be used as a negative control.[1]

e Treatment:
o Starve the cells in a serum-free medium.

o Pre-treat the cells with various concentrations of Rosiptor for a specific duration (e.g., 1-2
hours).

o Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.
e Lysis and Protein Quantification:

o Lyse the cells and quantify the total protein concentration using a standard method (e.g.,
BCA assay).

o Western Blotting:

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

[e]

Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

o

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

[¢]

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

[¢]

Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
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Direct Binding Assays (e.g., Surface Plasmon

Resonance - SPR)

While a specific SPR protocol for Rosiptor and SHIP1 is not published, a general methodology
for studying small molecule-protein interactions is outlined below.

Workflow:

Immobilize recombinant SHIP1
on a sensor chip

:

Inject Rosiptor at various
concentrations over the chip

:

Measure the change in
refractive index (Response Units)

'

Analyze the sensorgram to
determine kinetic parameters
(ka, kd, KD)

Click to download full resolution via product page
General workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:

e Immobilization: Covalently immobilize recombinant SHIP1 onto a sensor chip (e.g., a CM5

chip via amine coupling).
e Binding Analysis:
o Flow a running buffer over the sensor surface to establish a stable baseline.

o Inject a series of concentrations of Rosiptor over the immobilized SHIP1.
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o Monitor the association and dissociation phases in real-time by measuring the change in
the surface plasmon resonance signal.

o Data Analysis:

o Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (KD).

Conclusion

Rosiptor is an allosteric activator of SHIP1 that exerts its function through direct binding to the
C2 domain. While the precise structural details of this interaction at an atomic level remain to
be elucidated by techniques such as X-ray crystallography, the available biochemical and
pharmacological data provide a solid foundation for understanding its mechanism of action.
The experimental approaches outlined in this guide serve as a reference for the continued
investigation of Rosiptor and the development of next-generation SHIP1 modulators for the
treatment of inflammatory and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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